molecular formula C21H30N2S B4610856 methyl N-(1-adamantylmethyl)-N'-(2-phenylethyl)imidothiocarbamate

methyl N-(1-adamantylmethyl)-N'-(2-phenylethyl)imidothiocarbamate

Cat. No.: B4610856
M. Wt: 342.5 g/mol
InChI Key: CAJLCULZYXZUMH-UHFFFAOYSA-N
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Description

Methyl N-(1-adamantylmethyl)-N'-(2-phenylethyl)imidothiocarbamate is a useful research compound. Its molecular formula is C21H30N2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.21297014 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research on compounds similar to methyl N-(1-adamantylmethyl)-N'-(2-phenylethyl)imidothiocarbamate indicates their effectiveness in corrosion inhibition. For instance, dithiocarbamate compounds have been investigated for their corrosion inhibitory properties against steel in acidic environments. These compounds, including ammonium (2,4-dimethylphenyl)-dithiocarbamate, offer high inhibition efficiency and stability, demonstrating the potential for similar compounds to be used in corrosion protection applications (Kıcır et al., 2016).

Catalysis and Polymerization

(Imido)vanadium complexes containing ligands similar in structure to the compound have shown remarkable catalytic activities, particularly in the dimerization of ethylene, leading to the exclusive production of 1-butene with high selectivity. The steric and electronic nature of the ligands significantly affects the catalytic activity and selectivity, underscoring the importance of molecular design in catalytic applications (Zhang & Nomura, 2010).

Synthesis and Structural Analysis

Compounds featuring adamantane and dithiocarbamate functionalities have been synthesized and analyzed, showing various structural arrangements and promising properties for further applications. For example, the synthesis and structural analysis of (imido)vanadium dichloride complexes reveal their potential in efficient ethylene (co)polymerization, indicating the utility of adamantane-containing compounds in polymer science (Nomura et al., 2017).

Anion Binding and Sensing

Adamantane derivatives have been explored for their anion-binding capabilities, offering insights into the design of new sensors and receptors. Studies on adamantane bisurea derivatives reveal their selectivity and binding strength towards various anions in solution, highlighting the potential of adamantane-based compounds in sensor applications (Blažek et al., 2013).

Advanced Materials

Research into adamantane-containing compounds extends to materials science, where their unique properties are harnessed for the development of advanced materials. For instance, investigations into hollow and solid spheres assembled from functionalized macrocycles containing adamantane demonstrate the potential of these compounds in creating novel nanostructures with specific applications in materials science (Tominaga et al., 2019).

Properties

IUPAC Name

methyl N'-(1-adamantylmethyl)-N-(2-phenylethyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2S/c1-24-20(22-8-7-16-5-3-2-4-6-16)23-15-21-12-17-9-18(13-21)11-19(10-17)14-21/h2-6,17-19H,7-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJLCULZYXZUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC12CC3CC(C1)CC(C3)C2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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